

3-(m-Methoxyphenyl)propionic Acid: An Examination of Its Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(m-Methoxyphenyl)propionic acid

Cat. No.: B079885

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Dated: December 24, 2025

Abstract

3-(m-Methoxyphenyl)propionic acid, a derivative of propionic acid with the chemical formula C₁₀H₁₂O₃, is a compound noted primarily as an intermediate in pharmaceutical and organic synthesis. While its structural resemblance to known bioactive molecules suggests potential for therapeutic applications, particularly in the realm of anti-inflammatory and analgesic activities, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of in-depth research into its specific pharmacological properties. This technical guide consolidates the available information on **3-(m-Methoxyphenyl)propionic acid**, highlighting its chemical identity and postulated activities, while also delineating the current knowledge gaps that present opportunities for future research.

Introduction

3-(m-Methoxyphenyl)propionic acid, also known as 3-Methoxybenzenepropanoic acid, is an organic compound distinguished by a methoxy group at the meta-position of the phenyl ring attached to a propionic acid chain. It is commercially available and is utilized in chemical synthesis, including as an intermediate for more complex, biologically active molecules.^{[1][2][3]} Despite its availability and the established pharmacological profiles of other arylpropionic acids,

dedicated studies on the therapeutic applications of the m-methoxy substituted isomer are notably absent from the current body of scientific literature.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-(m-Methoxyphenyl)propionic acid** is presented in Table 1.

Property	Value	Reference
CAS Number	10516-71-9	[1]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[1]
Molecular Weight	180.20 g/mol	[4]
Appearance	White to off-white crystalline solid	[1] [3]
Solubility	Soluble in organic solvents like ethanol and methanol; limited solubility in water.	[1]
Synonyms	3-(3-Methoxyphenyl)propanoic acid, 3-Methoxybenzenepropanoic acid, m-Methoxyhydrocinnamic acid	[5]

Potential Therapeutic Applications: A Landscape of Limited Data

While several chemical suppliers and databases describe **3-(m-Methoxyphenyl)propionic acid** as a "pharmaceutical intermediate" with potential for anti-inflammatory or analgesic activities, these claims are not substantiated by dedicated preclinical or clinical studies in the available literature.[\[1\]](#)[\[2\]](#)[\[6\]](#) The therapeutic potential is largely inferred from its structural similarity to other compounds.

In broader studies on plant extracts and metabolomics, "3-methoxybenzenepropanoic acid" has been identified as a component.^{[7][8]} For instance, some extracts containing this compound have shown inhibitory activity against enzymes such as cyclooxygenase (COX) and α -glucosidase.^{[8][9][10]} However, these studies do not isolate and individually test the bioactivity of **3-(m-Methoxyphenyl)propionic acid**, making it impossible to definitively attribute the observed effects to this specific molecule.

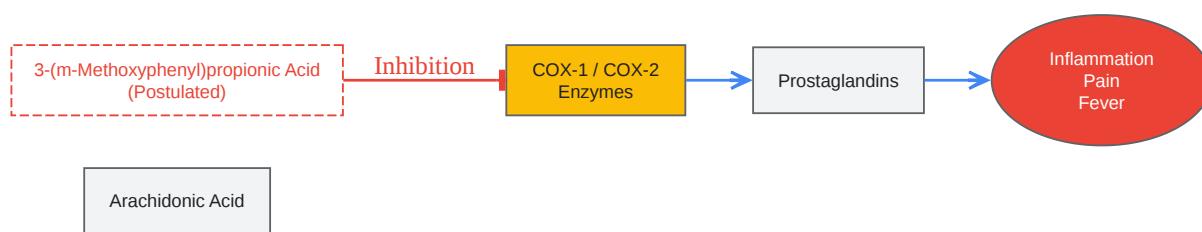
It is crucial to distinguish **3-(m-Methoxyphenyl)propionic acid** from its well-researched isomer, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid. HMPA has been the subject of numerous studies investigating its antioxidant, anti-inflammatory, and metabolism-regulating properties. The extensive data available for HMPA should not be extrapolated to **3-(m-Methoxyphenyl)propionic acid** due to the differences in their chemical structures, which can significantly impact their biological activity.

Synthesis

A general method for the synthesis of **3-(m-Methoxyphenyl)propionic acid** involves the catalytic reduction of its unsaturated precursor, 3-methoxycinnamic acid.^[2]

Experimental Protocol: Catalytic Hydrogenation of 3-Methoxycinnamic Acid

A representative protocol for the synthesis is as follows:


- Dissolve 3-Methoxycinnamic acid in methanol.
- Add a 10% Palladium on charcoal (Pd/C) catalyst.
- Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature for approximately 12 hours.
- Monitor the reaction for completion (e.g., by thin-layer chromatography).
- Upon completion, filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the catalyst.
- Wash the filter cake with ethyl acetate.

- Combine the filtrates and remove the solvents by evaporation under reduced pressure to yield **3-(m-Methoxyphenyl)propionic acid**.^[2]

Signaling Pathways and Mechanism of Action: Postulated but Unconfirmed

Based on the tentative classification of **3-(m-Methoxyphenyl)propionic acid** as a potential anti-inflammatory agent, a hypothetical mechanism of action would involve the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. This pathway is the established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

Below is a conceptual diagram of the arachidonic acid pathway and the putative inhibitory role of **3-(m-Methoxyphenyl)propionic acid**. It must be emphasized that this is a theoretical pathway for this specific compound and has not been experimentally validated.

[Click to download full resolution via product page](#)

Caption: Postulated mechanism of action via COX inhibition.

Future Directions and Conclusion

The current analysis underscores a significant deficit in the scientific understanding of the therapeutic potential of **3-(m-Methoxyphenyl)propionic acid**. While its chemical properties are documented and it serves as an intermediate in synthesis, its biological activities remain largely unexplored.

For researchers and drug development professionals, this presents a clear opportunity. Future investigations should focus on:

- In vitro screening: Evaluating the compound's inhibitory activity against COX-1 and COX-2 enzymes to validate the postulated anti-inflammatory mechanism.
- Cell-based assays: Assessing its effects on inflammatory pathways in relevant cell models.
- In vivo studies: Investigating its analgesic, anti-inflammatory, and antipyretic properties in established animal models.
- Pharmacokinetic and toxicological profiling: Determining its absorption, distribution, metabolism, excretion (ADME), and safety profile.

In conclusion, while the therapeutic application of **3-(m-Methoxyphenyl)propionic acid** remains a speculative area, its chemical scaffolding warrants further investigation to either substantiate or refute its potential as a pharmacological agent. The existing data is insufficient to support the development of this compound for any specific therapeutic use without significant further preclinical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 10516-71-9: 3-(3-methoxyphenyl)propionic acid [cymitquimica.com]
- 2. 3-(3-METHOXYPHENYL)PROPIONIC ACID | 10516-71-9 [chemicalbook.com]
- 3. 3-(3-Methoxyphenyl)propionic acid (10516-71-9) at Nordmann - nordmann.global [nordmann.global]
- 4. 3-(m-Methoxyphenyl)propionic acid | 10516-71-9 | Benchchem [benchchem.com]
- 5. 3-(m-Methoxyphenyl)propionic acid | C10H12O3 | CID 66336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lb.kompass.com [lb.kompass.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]
- 10. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- To cite this document: BenchChem. [3-(m-Methoxyphenyl)propionic Acid: An Examination of Its Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079885#potential-therapeutic-applications-of-3-m-methoxyphenyl-propionic-acid\]](https://www.benchchem.com/product/b079885#potential-therapeutic-applications-of-3-m-methoxyphenyl-propionic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com